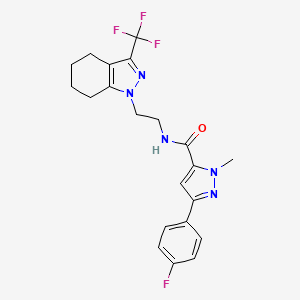

3-(4-fluorophenyl)-1-methyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide

CAS No.: 1797084-07-1

Cat. No.: VC5832969

Molecular Formula: C21H21F4N5O

Molecular Weight: 435.427

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797084-07-1 |

|---|---|

| Molecular Formula | C21H21F4N5O |

| Molecular Weight | 435.427 |

| IUPAC Name | 5-(4-fluorophenyl)-2-methyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]pyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C21H21F4N5O/c1-29-18(12-16(27-29)13-6-8-14(22)9-7-13)20(31)26-10-11-30-17-5-3-2-4-15(17)19(28-30)21(23,24)25/h6-9,12H,2-5,10-11H2,1H3,(H,26,31) |

| Standard InChI Key | MQMIGKNLVMSBQV-UHFFFAOYSA-N |

| SMILES | CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C4=C(CCCC4)C(=N3)C(F)(F)F |

Introduction

Chemical Identity and Structural Characterization

The compound belongs to the pyrazole-carboxamide class, characterized by a fluorophenyl group, a trifluoromethyl-substituted indazole, and an ethyl linker. Its systematic IUPAC name reflects the integration of these moieties:

-

Pyrazole core: 1-methyl-1H-pyrazole-5-carboxamide.

-

Aromatic substituent: 4-fluorophenyl at position 3.

-

Indazole moiety: 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl linked via an ethyl group.

Table 1: Key Chemical Identifiers

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorophenyl moiety contributes to π-π stacking interactions in biological targets .

Synthetic Approaches and Optimization

Although no explicit synthesis protocol for this compound exists in public literature, analogous pyrazole-indazole hybrids are synthesized via multi-step strategies:

Key Reaction Steps

-

Pyrazole Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloadditions .

-

Indazole Functionalization: Introduction of the trifluoromethyl group through nucleophilic substitution or radical trifluoromethylation .

-

Amide Coupling: Carboxamide linkage between pyrazole and indazole-ethylamine using coupling reagents like EDCI/HOBt.

Challenges

-

Steric hindrance: Bulky trifluoromethyl and indazole groups complicate coupling reactions.

-

Regioselectivity: Ensuring correct substitution on the pyrazole ring requires precise temperature and catalyst control .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties

The compound’s pharmacokinetic profile suggests moderate blood-brain barrier permeability but potential hepatic metabolism via cytochrome P450 enzymes .

Biological Activity and Mechanistic Insights

While direct bioactivity data for this compound is unavailable, structurally related pyrazole-carboxamides exhibit:

Antimicrobial Activity

-

Pyrazole derivatives inhibit Mycobacterium tuberculosis (MIC: 5–10 μM) by targeting nitroreductase enzymes .

-

Fluorinated analogs show enhanced membrane penetration due to increased hydrophobicity .

Anti-Inflammatory Effects

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume